N~1~-ALLYL-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
Description
N~1~-ALLYL-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is an organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of an allyl group, a propoxy group, and a pyrimidinyl thioether moiety
Properties
IUPAC Name |
N-prop-2-enyl-2-(4-propoxypyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-3-6-13-10(16)9-18-12-14-7-5-11(15-12)17-8-4-2/h3,5,7H,1,4,6,8-9H2,2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLLNYRZKSCCQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC=C1)SCC(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-ALLYL-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves the following steps:
Formation of the Thioether Linkage: This can be achieved by reacting 4-propoxy-2-pyrimidinethiol with an appropriate allyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate.
Acetamide Formation: The resulting thioether is then reacted with chloroacetamide in the presence of a base to form the final product, N1-ALLYL-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Types of Reactions:
Oxidation: The thioether moiety can undergo oxidation to form sulfoxides or sulfones.
Substitution: The allyl group can participate in various substitution reactions, such as nucleophilic substitution.
Addition: The double bond in the allyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Addition: Electrophiles like halogens or acids can be used for addition reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Addition: Halogenated or protonated derivatives of the allyl group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N1-ALLYL-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE would depend on its specific application. In a biological context, it could interact with enzymes or receptors through its thioether and allyl groups, potentially inhibiting enzyme activity or modulating receptor function. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
- N-allyl-2-[(4,6-diamino-2-pyrimidinyl)sulfanyl]acetamide
- 2-[(4-propoxy-2-pyrimidinyl)thio]acetamide
Comparison:
- Structural Differences: The presence of different substituents on the pyrimidine ring or variations in the thioether linkage can significantly alter the chemical and biological properties of these compounds.
- Uniqueness: N1-ALLYL-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is unique due to its specific combination of an allyl group, a propoxy group, and a pyrimidinyl thioether moiety, which may confer distinct reactivity and biological activity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
